![molecular formula C13H16F3N3O4 B1436205 Trifluralin D14 (di-n-propyl D14) CAS No. 347841-79-6](/img/structure/B1436205.png)
Trifluralin D14 (di-n-propyl D14)
Overview
Description
Trifluralin D14 (di-n-propyl D14) is the deuterized or labeled form of Trifluralin . Trifluralin is a pre-emergence herbicide used for grass control in crops . It is a yellow-orange crystalline solid .
Molecular Structure Analysis
The molecular formula of Trifluralin D14 (di-n-propyl D14) is C13 2H14 H2 F3 N3 O4 . The exact mass is 349.1972 .
Chemical Reactions Analysis
Trifluralin D14 (di-n-propyl D14) is used as a pre-emergence herbicide for grass control in crops . The specific chemical reactions involving Trifluralin D14 (di-n-propyl D14) are not detailed in the available resources.
Physical And Chemical Properties Analysis
Trifluralin is a yellow-orange crystalline solid . It is denser than water and not soluble in water, hence it sinks in water . Its melting point is 48.5-49 °C .
Scientific Research Applications
Soil Binding and Environmental Impact : Trifluralin's binding to soil can lead to loss of herbicidal activity and delayed environmental pollution. It undergoes various immobilization mechanisms in the soil, including covalent binding, adsorption, and sequestration, becoming increasingly stable over time (Strynar et al., 2004).
Genotoxic Effects : Trifluralin has been found to cause chromosomal and nuclear alterations in mitotic cells. It interferes with microtubule functioning and cellular division, leading to genetic changes and potentially affecting cell viability and apoptosis (Fernandes et al., 2009).
Use in Disease Treatment : Interestingly, trifluralin showed efficacy against certain strains of Leishmania, a group of diseases caused by parasites, suggesting potential as a treatment option. This is particularly relevant for strains resistant to other drugs (Chan et al., 1995).
Ecotoxicology and Environmental Safety : There's a growing concern regarding trifluralin's impact on the environment, particularly its persistence and potential toxicity to aquatic organisms. Its low solubility in water and strong binding to soil matter contribute significantly to its environmental fate (Coleman et al., 2020).
Cancer Risk in Pesticide Applicators : A study indicated a possible link between trifluralin exposure and colon cancer among pesticide applicators. However, the small sample size and inconsistencies in the data suggest that further research is needed to confirm this association (Kang et al., 2008).
Effect on Soil Carbon Mineralization : Trifluralin application in agricultural soils may affect soil microbial activity, influencing carbon mineralization under different temperature conditions. This highlights its potential impact on soil health and fertility (Sagliker, 2009).
Genotoxic Effects on Plants : Trifluralin has shown genotoxic effects on maize, as evidenced by changes in the RAPD profiles, suggesting its impact on genomic template stability and overall plant health (Bozari & Aksakal, 2013).
Safety And Hazards
Trifluralin is used as a herbicide . No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of trifluralin in humans . Decreased weight gain and effects on the blood and liver were observed in dogs chronically exposed to trifluralin in their diet .
properties
IUPAC Name |
N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDSQXJSNMTJDA-ZLKPZJALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluralin D14 (di-n-propyl D14) |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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